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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties

and synthetic approaches related to Atazanavir-d5, a deuterated isotopologue of the potent

HIV-1 protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource

for researchers, scientists, and professionals engaged in drug development and medicinal

chemistry.

Chemical Properties of Atazanavir-d5
Atazanavir-d5 is a stable, isotopically labeled form of Atazanavir where five hydrogen atoms

have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and

metabolic studies to trace the drug's fate in vivo. The fundamental chemical properties of

Atazanavir-d5 are summarized below. While specific experimental data for the deuterated form

is limited, the properties of the parent compound, Atazanavir, serve as a close proxy, with the

primary difference being the molecular weight.
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Property Value Source(s)

Molecular Formula C38H47D5N6O7 [1][2]

Molecular Weight 709.9 g/mol [1][2]

CAS Number 1132747-14-8 [2]

Appearance White to off-white solid

Melting Point
197-200 °C (for unlabeled

Atazanavir)

Solubility
Slightly soluble in chloroform,

ethanol, and methanol

pKa (Strongest Acidic)
~11.92 (for unlabeled

Atazanavir)
[3]

pKa (Strongest Basic)
~4.42 (for unlabeled

Atazanavir)
[3]

LogP ~4.5 (for unlabeled Atazanavir) [4]

Storage Temperature -20°C [5][6]

Synthesis of Atazanavir-d5
The synthesis of Atazanavir is a complex, multi-step process. While a specific, detailed

experimental protocol for the synthesis of Atazanavir-d5 is not readily available in the public

domain, the general strategies for synthesizing the parent compound, Atazanavir, are well-

documented. The introduction of deuterium atoms is typically achieved by using deuterated

starting materials or reagents at specific steps in the synthesis, often targeting known sites of

metabolism.[1]

One common synthetic approach for Atazanavir involves the coupling of two key intermediates

followed by a diastereoselective reduction to establish the correct stereochemistry of the

hydroxyl group.[7] Another strategy utilizes the ring-opening of a chiral epoxide.[8]

A general workflow for the synthesis of Atazanavir is depicted below. The deuteration to

produce Atazanavir-d5 would likely involve the use of a deuterated version of one of the key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24078243/
https://www.synzeal.com/en/atazanavir-7
https://pubmed.ncbi.nlm.nih.gov/24078243/
https://www.synzeal.com/en/atazanavir-7
https://www.synzeal.com/en/atazanavir-7
https://go.drugbank.com/drugs/DB01072
https://go.drugbank.com/drugs/DB01072
https://www.medchemexpress.com/atazanavir-d5.html
https://www.lgcstandards.com/RW/en/Atazanavir-d5/p/TRC-A790052
https://www.lgcstandards.com/IL/en/p/TRC-A790052
https://pubmed.ncbi.nlm.nih.gov/24078243/
https://www.researchgate.net/publication/231737605_An_Efficient_and_Practical_Synthesis_of_the_HIV_Protease_Inhibitor_Atazanavir_via_a_Highly_Diastereoselective_Reduction_Approach
https://www.benchchem.com/pdf/Discovery_and_synthesis_pathways_of_Atazanavir_Sulfate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


starting materials.

General Atazanavir Synthesis Workflow

Starting Materials
(e.g., Phenylalanine derivative)

Key Intermediate A
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Caption: A generalized workflow for the chemical synthesis of Atazanavir.

Experimental Protocols (General for Atazanavir)
The following are generalized experimental protocols for key steps in the synthesis of

unlabeled Atazanavir, adapted from published literature.

Protocol 1: Epoxide Ring Opening

A solution of a suitable hydrazine derivative (Key Intermediate B) is prepared in an

appropriate solvent, such as isopropanol.
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The chiral epoxide (Key Intermediate A) is added to the solution.

The reaction mixture is heated and stirred for several hours until the reaction is complete, as

monitored by a suitable analytical technique (e.g., HPLC).

The solvent is removed under reduced pressure, and the resulting intermediate is purified,

typically by crystallization or chromatography.

Protocol 2: Diastereoselective Reduction

The amino ketone intermediate, formed from the coupling of key fragments, is dissolved in

an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low

temperature (e.g., -78 °C).

A solution of a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum

hydride, is added dropwise.[8]

The reaction is stirred at low temperature until the starting material is consumed.

The reaction is quenched, and the product is extracted into an organic solvent.

The organic layer is washed, dried, and concentrated to yield the crude Atazanavir base,

which is then purified.

Mechanism of Action and Metabolic Pathways
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease, an enzyme crucial

for the lifecycle of the human immunodeficiency virus.[9] The HIV-1 protease is responsible for

cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional

proteins and enzymes.[10] By binding to the active site of the protease, Atazanavir

competitively inhibits this cleavage process. This results in the production of immature, non-

infectious viral particles, thereby suppressing viral replication.[3]
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HIV Lifecycle and Atazanavir Inhibition
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Caption: Mechanism of action of Atazanavir as an HIV-1 protease inhibitor.
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Metabolic Pathways of Atazanavir
Atazanavir is extensively metabolized in humans, primarily by the cytochrome P450 3A

(CYP3A) family of enzymes in the liver.[11] The major metabolic pathways include mono- and

di-oxygenation.[3] Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.

[11] The use of deuterated Atazanavir, such as Atazanavir-d5, is a valuable tool for studying

these metabolic pathways, as the deuterium substitution can alter the rate of metabolism at

specific sites, aiding in the identification of metabolites.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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